2-(difluoromethyl)-2H-indazole-5-carboxylic acid
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Overview
Description
2-(difluoromethyl)-2H-indazole-5-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. The presence of the difluoromethyl group imparts unique physicochemical properties to the molecule, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid typically involves the introduction of the difluoromethyl group onto an indazole core. One common method is the difluoromethylation of indazole derivatives using difluorocarbene precursors. This can be achieved through various catalytic and non-catalytic processes, including:
Electrophilic Difluoromethylation: Using reagents such as difluoromethyl sulfonium salts or difluoromethyl iodide in the presence of a base.
Nucleophilic Difluoromethylation: Utilizing difluoromethyl anions generated from difluoromethyl sulfone or difluoromethyl zinc reagents.
Radical Difluoromethylation: Employing difluoromethyl radicals generated from difluoromethyl sulfone or difluoromethyl bromide under photoredox or thermal conditions
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow chemistry or batch processing. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethyl)-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction of the carboxylic acid group to form alcohols or aldehydes.
Substitution: Halogenation, nitration, and sulfonation reactions on the indazole ring.
Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Oxidation: Difluoromethyl ketones, difluoromethyl carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, and sulfonated indazole derivatives.
Coupling Reactions: Biaryl and styrene derivatives.
Scientific Research Applications
2-(difluoromethyl)-2H-indazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of natural biomolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of agrochemicals, materials science, and as a precursor for the synthesis of functionalized fluorinated compounds .
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)-2H-indazole-5-carboxylic acid
- 2-(fluoromethyl)-2H-indazole-5-carboxylic acid
- 2-(chloromethyl)-2H-indazole-5-carboxylic acid
Uniqueness
2-(difluoromethyl)-2H-indazole-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and hydrogen bond donor capability. These properties make it a valuable scaffold for drug development and other scientific applications .
Properties
CAS No. |
2680531-43-3 |
---|---|
Molecular Formula |
C9H6F2N2O2 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
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